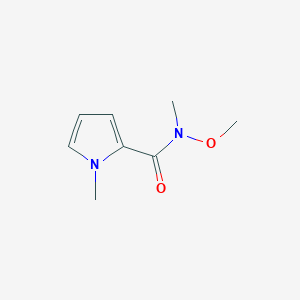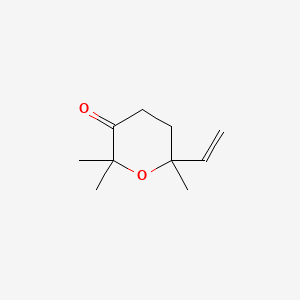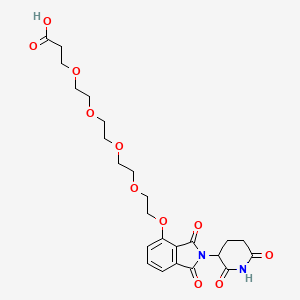
1-Chloro-1,1,3,3-tetrafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other fluorinated compounds. This compound is known for its stability and low reactivity, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3-tetrafluoropropane can be synthesized through the fluorination of 1,1,3,3-tetrachloropropane using hydrogen fluoride in the presence of a catalyst such as titanium tetrachloride. The reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where hydrogen fluoride is fed into a reactor containing 1,1,3,3-tetrachloropropane and a catalyst. The reaction mixture is then heated, and the product is collected through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,1,3,3-tetrafluoropropane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. It can also participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like acetone or ethanol and moderate temperatures.
Addition Reactions: These reactions can occur with reagents like hydrogen or halogens under the influence of catalysts such as palladium or platinum.
Major Products Formed:
Substitution Reactions: The major products include 1-hydroxy-1,1,3,3-tetrafluoropropane and 1-amino-1,1,3,3-tetrafluoropropane.
Addition Reactions: The products can include 1,1,3,3-tetrafluoropropane and 1,1,3,3-tetrafluoropropene.
Applications De Recherche Scientifique
1-Chloro-1,1,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: Its derivatives are studied for their potential use in biological systems, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-chloro-1,1,3,3-tetrafluoropropane involves its interaction with nucleophiles and electrophiles. The chlorine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1,1,1,3-tetrafluoropropane
- 1-chloro-1,1,1,3-tetrafluoropropane
- 1,1,3,3-tetrafluoropropene
Comparison: 1-Chloro-1,1,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. For instance, 1,1,1,3-tetrafluoropropane lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, 1,1,3,3-tetrafluoropropene has a double bond, which alters its reactivity and applications .
Propriétés
IUPAC Name |
1-chloro-1,1,3,3-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-3(7,8)1-2(5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQSLQFYZTNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614252 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-64-5 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
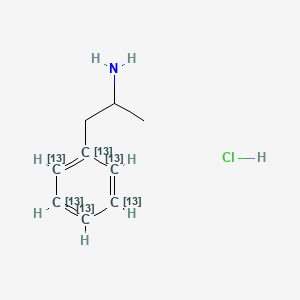
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
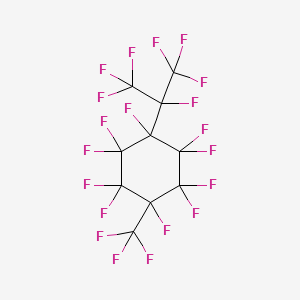
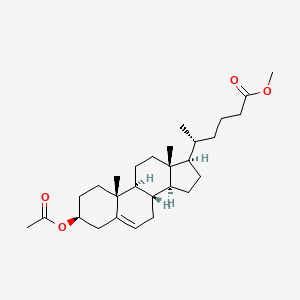
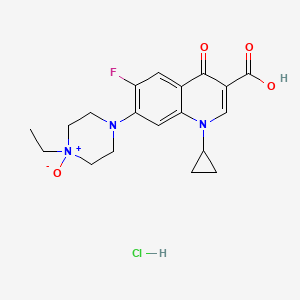
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
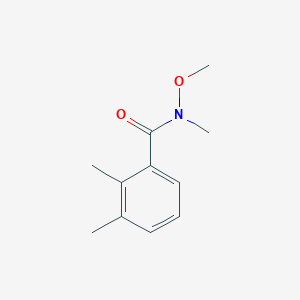
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)

